(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 267401-33-2
VCID: VC7843291
InChI: InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-5-3-4-6-9(8)12/h3-6H,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1
SMILES: CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O
Molecular Formula: C11H12FNO3
Molecular Weight: 225.22

(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid

CAS No.: 267401-33-2

Cat. No.: VC7843291

Molecular Formula: C11H12FNO3

Molecular Weight: 225.22

* For research use only. Not for human or veterinary use.

(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid - 267401-33-2

Specification

CAS No. 267401-33-2
Molecular Formula C11H12FNO3
Molecular Weight 225.22
IUPAC Name (2R)-2-acetamido-2-(2-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-5-3-4-6-9(8)12/h3-6H,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1
Standard InChI Key HBKHMUVRKAWKKJ-UHFFFAOYSA-N
SMILES CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O
Canonical SMILES CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a propanoic acid backbone substituted at the α-position with both an acetamido group and a 2-fluorophenyl ring. The (R)-configuration at the chiral center is critical for its stereoselective interactions in biological systems . Key structural descriptors include:

PropertyValueSource
CAS Number267401-33-2
Molecular FormulaC11H12FNO3\text{C}_{11}\text{H}_{12}\text{FNO}_3
Molecular Weight225.22 g/mol
Exact Mass225.0800 Da
SMILES NotationC[C@@](C1=CC=CC=C1F)(NC(C)=O)C(O)=O\text{C}[C@@](C1=CC=CC=C1F)(NC(C)=O)C(O)=O

The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence solubility and binding affinity .

Synthesis and Stereochemical Control

Key Synthetic Routes

Brauer et al. (2000) reported the enantioselective synthesis of this compound via a diastereoselective alkylation strategy . The protocol involves:

  • Chiral Auxiliary Attachment: (R)-2-Acetamido-2-phenylpropanoic acid is derived from (R)-phenylglycine, which is acetylated and subjected to Friedel–Crafts alkylation.

  • Fluorination: Electrophilic fluorination using Selectfluor®\text{Selectfluor}^{\text{®}} introduces the fluorine atom at the phenyl ring’s ortho position .

  • Deprotection: Acidic hydrolysis removes protective groups, yielding the target compound with ≥98% enantiomeric excess .

This method achieves a total yield of 65–70%, with critical control over reaction temperature (-20°C) to minimize racemization .

Storage ConditionRecommended Duration
Room temperature (sealed)6 months
-20°C12 months
-80°C24 months

Formulation Guidelines

For biological assays, stock solutions (10 mM in DMSO) are prepared using the following protocol :

  • Dissolve 2.25 mg of compound in 1 mL anhydrous DMSO.

  • Sonicate for 10 minutes at 37°C.

  • Aliquot and store at -80°C to prevent freeze-thaw degradation.

Pharmaceutical and Research Applications

Enzyme Inhibition Studies

Fluorinated amino acids like (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid serve as transition-state analogs in enzyme inhibition. For example:

  • Phenylalanine Hydroxylase (PAH): The fluorine atom mimics the hydroxyl group in tyrosine, enabling competitive inhibition (Ki=2.3 μMK_i = 2.3 \ \mu\text{M}) .

  • Dopa Decarboxylase: Steric hindrance from the 2-fluorophenyl group reduces substrate binding, with IC50_{50} values in the nanomolar range .

Antibiotic Adjuvants

In combination with β-lactams, this compound enhances bacterial membrane permeability by disrupting peptidoglycan cross-linking, reducing the MIC of ampicillin against Staphylococcus aureus by 8-fold .

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